molecular formula C15H16O B1590451 4-(4-n-Propylphenyl)phenol CAS No. 59748-39-9

4-(4-n-Propylphenyl)phenol

Cat. No. B1590451
CAS RN: 59748-39-9
M. Wt: 212.29 g/mol
InChI Key: OUXLUHHXKDPSOZ-UHFFFAOYSA-N
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Description

4-(4-n-Propylphenyl)phenol is a chemical compound with the CAS Number: 59748-39-9 . It has a molecular weight of 212.29 and its IUPAC name is 4’-propyl [1,1’-biphenyl]-4-ol .


Synthesis Analysis

The synthesis of phenolic compounds like 4-(4-n-Propylphenyl)phenol can be achieved through various methods such as nucleophilic aromatic substitution . Other methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The InChI code for 4-(4-n-Propylphenyl)phenol is 1S/C15H16O/c1-2-3-12-4-6-13 (7-5-12)14-8-10-15 (16)11-9-14/h4-11,16H,2-3H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Phenolic compounds like 4-(4-n-Propylphenyl)phenol can undergo various chemical reactions. For instance, they can react with 4-aminoantipyrine in the presence of peroxidise to yield a chromogen with maximum absorption at 500 nm . Phenols can also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .

Safety And Hazards

The safety information for 4-(4-n-Propylphenyl)phenol includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . In case of a fire, it is advised to use dry chemical, carbon dioxide, or alcohol-resistant foam .

properties

IUPAC Name

4-(4-propylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11,16H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXLUHHXKDPSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545376
Record name 4'-Propyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-n-Propylphenyl)phenol

CAS RN

59748-39-9
Record name 4'-Propyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Then, 21.60 g of 4-(4-propylphenyl)anisole was dissolved in 45 mL of dichloromethane, and the resultant solution was cooled with ice. Then, 35.79 g of boron tribromide was added to the solution at such a rate that the inside temperature did not exceed 10° C., followed by stirring at room temperature for 1 hour. Water was added to separate the mixture into layers, and an organic layer was washed with a saturated aqueous sodium bicarbonate solution and saturated brine and dried by adding sodium sulfate. Then, the solvent was distilled off under reduced pressure, and the residue was recrystallized from ethanol to yield 15.91 g of 4-(4-propylphenyl)phenol.
Name
4-(4-propylphenyl)anisole
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35.79 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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